4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine
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Overview
Description
2-(5,6-DIHYDRO-4H-PYRROLO[1,2-A][1,4]BENZODIAZEPIN-4-YL)-4,5-DIMETHOXYPHENYL METHYL ETHER is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-DIHYDRO-4H-PYRROLO[1,2-A][1,4]BENZODIAZEPIN-4-YL)-4,5-DIMETHOXYPHENYL METHYL ETHER typically involves multiple steps, starting from simpler precursor molecules. One common approach involves the reaction of 4-aryl-1,2,3,4-tetrahydroquinolines with oxalyl chloride under reflux in absolute toluene for 3–4 hours . This reaction forms the core structure, which is then further modified through various chemical reactions to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context but may involve inhibition or activation of certain biochemical processes. For example, derivatives of similar compounds have been shown to inhibit blood coagulation factors, suggesting potential anticoagulant activity .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione: Known for its anticoagulant activity.
Hexahydrospiro-pyrazolo[3,4-b]pyridine-4,1-pyrrolo[3,2,1-ij]quinolines: Studied for their biological activities.
Uniqueness
The uniqueness of 2-(5,6-DIHYDRO-4H-PYRROLO[1,2-A][1,4]BENZODIAZEPIN-4-YL)-4,5-DIMETHOXYPHENYL METHYL ETHER lies in its specific structural features, which may confer unique biological activities not observed in similar compounds. Its potential for diverse chemical modifications also makes it a valuable scaffold for drug development and other applications.
Properties
Molecular Formula |
C21H22N2O3 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine |
InChI |
InChI=1S/C21H22N2O3/c1-24-18-12-20(26-3)19(25-2)11-15(18)21-17-9-6-10-23(17)16-8-5-4-7-14(16)13-22-21/h4-12,21-22H,13H2,1-3H3 |
InChI Key |
LAQJUHMDPHSQLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C2C3=CC=CN3C4=CC=CC=C4CN2)OC)OC |
Origin of Product |
United States |
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